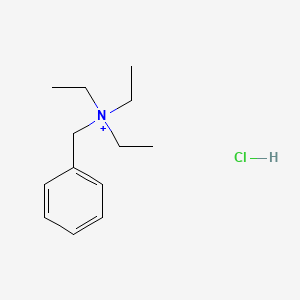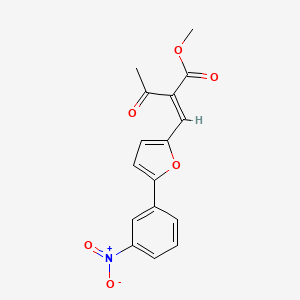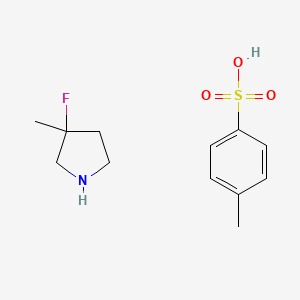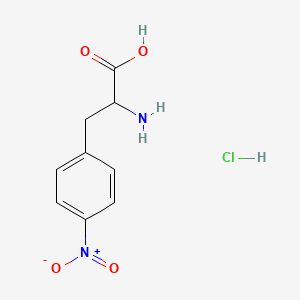
Biotin-dPEG(R)23-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Biotin-dPEG®23-NH2 is synthesized through a series of chemical reactions that involve the attachment of a biotin moiety to a polyethylene glycol (PEG) chain. The PEG chain is then functionalized with a primary amine group. The synthesis typically involves the following steps:
Activation of Biotin: Biotin is activated using reagents such as N-hydroxysuccinimide (NHS) or 2,3,5,6-tetrafluorophenyl (TFP) esters.
Coupling with PEG: The activated biotin is then coupled with a PEG chain under slightly basic conditions to form a biotin-PEG intermediate.
Functionalization with Amine: The PEG chain is further functionalized with a primary amine group to yield Biotin-dPEG®23-NH2.
Industrial Production Methods
Industrial production of Biotin-dPEG®23-NH2 follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and reagent concentrations, to ensure high yield and purity of the final product. The product is then purified using techniques such as chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
Biotin-dPEG®23-NH2 primarily undergoes biotinylation reactions, where it reacts with molecules containing free carboxylic acid or aldehyde groups. The primary amine group on Biotin-dPEG®23-NH2 forms stable amide or imine bonds with these functional groups .
Common Reagents and Conditions
Reagents: N-hydroxysuccinimide (NHS), 2,3,5,6-tetrafluorophenyl (TFP) esters, carboxylic acids, aldehydes.
Conditions: Slightly basic conditions (pH 7-9), ambient temperature.
Major Products
The major products formed from these reactions are biotinylated molecules, where the biotin moiety is covalently attached to the target molecule via the dPEG spacer .
Aplicaciones Científicas De Investigación
Biotin-dPEG®23-NH2 has a wide range of applications in scientific research, including:
Chemistry: Used as a biotinylation reagent to label small molecules, peptides, and proteins.
Biology: Facilitates the study of protein-protein interactions, cell surface labeling, and receptor-ligand binding assays.
Medicine: Employed in diagnostic assays, drug delivery systems, and therapeutic applications.
Mecanismo De Acción
Biotin-dPEG®23-NH2 exerts its effects through the biotin moiety, which has a high affinity for avidin and streptavidin proteins. The dPEG spacer provides flexibility and reduces steric hindrance, allowing for optimal binding between biotin and avidin/streptavidin. This interaction is crucial for various biotinylation applications, including affinity purification and detection assays .
Comparación Con Compuestos Similares
Similar Compounds
- Biotin-dPEG®7-NH2
- Biotin-dPEG®11-NH2
- Biotin-dPEG®23-MAL
- Biotin-dPEG®23-azide
Uniqueness
Biotin-dPEG®23-NH2 is unique due to its long dPEG spacer (71 atoms), which provides precise spacing and reduces steric hindrance. This feature enhances binding efficiency and makes it suitable for labeling larger molecules such as proteins .
Propiedades
Fórmula molecular |
C58H114N4O25S |
|---|---|
Peso molecular |
1299.6 g/mol |
Nombre IUPAC |
N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |
InChI |
InChI=1S/C58H114N4O25S/c59-5-7-65-9-11-67-13-15-69-17-19-71-21-23-73-25-27-75-29-31-77-33-35-79-37-39-81-41-43-83-45-47-85-49-51-87-52-50-86-48-46-84-44-42-82-40-38-80-36-34-78-32-30-76-28-26-74-24-22-72-20-18-70-16-14-68-12-10-66-8-6-60-56(63)4-2-1-3-55-57-54(53-88-55)61-58(64)62-57/h54-55,57H,1-53,59H2,(H,60,63)(H2,61,62,64) |
Clave InChI |
LQIGDDHILHLQSX-UHFFFAOYSA-N |
SMILES canónico |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[2-bromo-6-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide](/img/structure/B12041789.png)
![2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-(3-methyl-2-thienyl)methylidene]acetohydrazide](/img/structure/B12041792.png)
![1-(4-Methyl-benzyl)-4-(4-phenethyl-piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12041800.png)
![2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12041808.png)

![3-(4-ethoxyphenyl)-N'-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12041821.png)
![2-{[5-(4-bromophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B12041828.png)

![Ethyl 6-bromo-5-[(2-bromobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B12041851.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide](/img/structure/B12041858.png)



![1-(4-{3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)ethan-1-one](/img/structure/B12041883.png)
